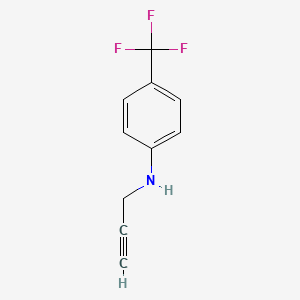

N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

N-prop-2-ynyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13/h1,3-6,14H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMURXMWDRMJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-(trifluoromethyl)aniline with Propargyl Bromide

Reaction Scheme:

4-(trifluoromethyl)aniline + propargyl bromide → N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline-

- Base: Potassium carbonate (K2CO3) or other mild bases

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF)

- Temperature: Elevated temperatures (typically 60–100 °C) to facilitate nucleophilic substitution

- Time: Several hours until completion monitored by TLC or HPLC

Mechanism:

The nucleophilic nitrogen of the aniline attacks the electrophilic carbon of propargyl bromide, displacing bromide and forming the N-propargylated product.Notes:

This method is straightforward and widely used due to the accessibility of starting materials and relatively mild reaction conditions. The choice of solvent and base is critical to minimize side reactions such as over-alkylation or polymerization of the alkyne.

Industrial Scale Synthesis

Process Optimization:

Industrial synthesis typically scales the alkylation reaction using continuous flow reactors to improve heat and mass transfer, enhancing yield and purity.Purification:

Post-reaction, purification is achieved via recrystallization or column chromatography to remove unreacted starting materials and by-products.

- Data Table: Typical Reaction Conditions and Yields

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting Material | 4-(trifluoromethyl)aniline | Commercially available |

| Alkylating Agent | Propargyl bromide | Used in slight excess |

| Base | Potassium carbonate (K2CO3) | Mild base, prevents side reactions |

| Solvent | Dimethylformamide (DMF) | Polar aprotic, dissolves reagents |

| Temperature | 60–100 °C | Elevated to drive reaction |

| Reaction Time | 4–12 hours | Monitored by TLC/HPLC |

| Yield | 70–90% | Dependent on scale and purity |

| Purification Method | Recrystallization or column chromatography | Ensures high purity |

Alkylation of 4-(trifluoromethyl)aniline with propargyl bromide is the most reported and efficient method for synthesizing this compound.

The trifluoromethyl group influences the nucleophilicity of the aniline nitrogen, often requiring optimization of reaction conditions to achieve high conversion rates.

The use of polar aprotic solvents like DMF enhances the nucleophilicity of the aniline and solubilizes both reactants, improving reaction kinetics.

Base selection is crucial; potassium carbonate is preferred for its mildness, avoiding degradation of the propargyl group.

Industrial processes benefit from continuous flow reactors, which provide better control over reaction parameters and scalability.

Purification techniques are essential to remove side products such as dialkylated species or polymerized alkynes.

The preparation of this compound is effectively achieved through the alkylation of 4-(trifluoromethyl)aniline with propargyl bromide under basic conditions in polar aprotic solvents. This method is supported by extensive research and industrial practice, offering good yields and product purity. Optimization of reaction parameters such as temperature, base, and solvent is necessary to maximize efficiency. Advanced synthetic methods and continuous flow technologies further enhance production scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoromethyl group and the prop-2-yn-1-yl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and other peroxides. Reactions are typically carried out under mild conditions with catalysts such as transition metal complexes.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve selective reduction.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formamides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation and substitution reactions. For example, it can be oxidized to form amides or undergo substitution reactions to yield diverse derivatives.

N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline has been studied for its biological activity , particularly in medicinal chemistry. Its structure enables it to participate in visible-light-induced oxidative formylation reactions, which have implications for the synthesis of bioactive molecules. This compound has shown potential antiproliferative activity against various cancer cell lines, with some derivatives exhibiting IC50 values indicative of significant biological effects .

Anticancer Research

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives with similar structural motifs have demonstrated varying degrees of antiproliferative activity against cancer cell lines such as HeLa and A549. Although specific tests on this compound have not been extensively documented, related compounds have shown promising results .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for applications in pharmaceuticals and materials science.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated several derivatives of anilines for their anticancer properties. While specific data for N-(prop-2-yn-1-y)-4-(trifluoromethyl)aniline was limited, related compounds exhibited significant antiproliferative effects against multiple cancer cell lines, indicating a potential pathway for further research into this compound's efficacy .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing new derivatives based on the structural framework of N-(prop-2-yn-1-y)-4-(trifluoromethyl)aniline demonstrated successful incorporation into larger molecular frameworks, showcasing its versatility as a synthetic intermediate .

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the prop-2-yn-1-yl group can participate in various chemical reactions. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity : The -CF₃ group increases logP values, enhancing membrane permeability. Propargyl groups further contribute to hydrophobicity.

- Reactivity : Propargyl-substituted anilines enable alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas benzyl or carboxamide derivatives prioritize stability or target binding .

- Stability : Trifluoromethyl groups resist metabolic degradation, making these compounds suitable for long-acting agrochemicals or pharmaceuticals .

Key Research Findings

- Electronic Effects : The -CF₃ group’s electron-withdrawing nature polarizes the aromatic ring, directing electrophilic substitution to the meta position and enhancing oxidative stability .

- Biological Activity : Dinitroaniline analogs (e.g., N-(3-bromopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline) exhibit antitubulin activity, though the propargyl derivative’s bioactivity remains unexplored .

- Yield Challenges : Propargyl and bulky substituents (e.g., difluoroacetone) often reduce reaction yields compared to simpler alkyl groups, necessitating optimized conditions .

Biological Activity

N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and a propargyl substituent, has been explored for its role in various biochemical pathways and therapeutic applications.

The chemical structure of this compound can be represented as follows:

This structure imparts distinct chemical properties that are relevant for its biological activity, particularly in organic synthesis and as a building block for more complex molecules.

The biological activity of this compound is primarily linked to its involvement in visible-light-induced oxidative formylation reactions . This process allows the compound to participate in the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen, leading to the formation of corresponding formamides. The reaction conditions, such as light exposure, significantly influence its efficacy and yield.

Anticancer Activity

Recent studies have indicated that derivatives of anilines, including this compound, exhibit varying degrees of antiproliferative activity against several cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values ranging from 0.75 to 10 µM against various cell lines such as HeLa and A549 .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 8q | HeLa | 0.75 | Tubulin polymerization inhibition |

| 8r | A549 | 1.02 | Apoptotic pathway activation |

| This compound | THP-1 | >10 | Not directly tested |

Antimicrobial Activity

In vitro evaluations have also demonstrated that related compounds possess antimicrobial properties against strains like Staphylococcus aureus. Although specific data on this compound is limited, studies indicate that structurally similar anilines exhibit significant antibacterial activity .

Case Studies

One notable case study involved the synthesis and evaluation of a series of aniline derivatives, including those with trifluoromethyl substitutions. These studies highlighted the correlation between structural modifications and biological potency, emphasizing the potential of trifluoromethyl groups in enhancing anticancer activity through mechanisms involving tubulin dynamics and apoptosis induction .

Research Applications

This compound serves as a valuable probe in biochemical studies and is utilized in the development of bioactive molecules. Its unique reactivity makes it suitable for applications in organic synthesis and materials science .

Q & A

Q. What are the common synthetic routes for N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 4-(trifluoromethyl)aniline derivatives are often functionalized with propargyl groups using alkynylation reagents like propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Intermediates are characterized via , , and NMR to confirm substitution patterns and purity. Key spectral markers include alkyne proton resonances (~2.5 ppm for ≡C-H) and trifluoromethyl group signals in NMR (~-60 ppm) .

Q. How is this compound purified, and what analytical techniques validate its structural integrity?

Purification often involves flash chromatography (e.g., n-pentane/ethyl acetate gradients) followed by recrystallization. High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular formula accuracy. For example, HRMS of similar compounds shows [M+H] peaks with deviations <5 ppm . X-ray crystallography (using SHELX or WinGX) may resolve ambiguous stereochemistry .

Q. What safety precautions are critical when handling this compound?

Due to its fluorinated and alkyne moieties, use inert atmospheres (N₂/Ar) to prevent decomposition and store at -20°C in amber vials. Hazard codes H315 (skin irritation) and H319 (eye irritation) mandate PPE (gloves, goggles) and fume hood use .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized in multi-step syntheses?

Yields depend on controlling steric hindrance and electronic effects. For example, substituting 4-(trifluoromethyl)aniline with bulky propargyl groups may require elevated temperatures (80–100°C) and catalytic CuI to accelerate coupling . Monitoring reaction progress via TLC or inline IR spectroscopy helps identify bottlenecks, such as incomplete alkynylation or byproduct formation .

Q. How do structural modifications (e.g., substituent position) influence biological activity in related aniline derivatives?

Derivatives like dinitroanilines show tubulin-binding activity by targeting plant/protozoan α-tubulin. Modifying the trifluoromethyl group’s position (para vs. meta) or introducing electron-withdrawing groups (e.g., -NO₂) enhances binding affinity. Computational docking (e.g., AutoDock Vina) can predict interactions with tubulin’s nitro-binding pocket .

Q. What strategies resolve discrepancies in NMR data for structurally similar analogs?

Contradictions in chemical shifts (e.g., alkyne carbons) may arise from solvent effects or dynamic processes. Use variable-temperature NMR to probe conformational exchange. For ambiguous signals, compare with fluorinated reference standards or employ 2D - heteronuclear correlation experiments .

Q. How is this compound utilized in crystallographic studies?

Single-crystal X-ray diffraction with SHELXL refines anisotropic displacement parameters, revealing bond-length distortions caused by the electron-deficient trifluoromethyl group. ORTEP diagrams (via WinGX) visualize steric clashes between the alkyne and aromatic ring, aiding in conformational analysis .

Q. What mechanistic insights explain side reactions during its synthesis?

Propargyl group dimerization or Glaser coupling can occur under oxidative conditions. Trace metal contaminants (e.g., Cu) catalyze these side reactions. Chelating agents (EDTA) or rigorous solvent drying (molecular sieves) suppress undesired pathways. Mechanistic studies using -labeling or DFT calculations (Gaussian 09) identify transition states .

Methodological Notes

- Data Validation: Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/Labs or ChemDraw predictions) to minimize misassignments .

- Crystallography: For twinned crystals, use SHELXD for structure solution and PLATON to validate twin laws .

- Biological Screening: Prioritize derivatives with ClogP <5 and topological polar surface area (TPSA) <90 Ų for optimal membrane permeability in antiprotozoal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.